methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Description
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. The acetyl-amino linkage connects this core to a methyl benzoate moiety, introducing ester and amide functionalities.
Properties
CAS No. |
687583-79-5 |
|---|---|
Molecular Formula |
C25H23N3O5S |
Molecular Weight |
477.54 |
IUPAC Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI Key |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves a multi-step process:
Formation of the thienopyrimidine core: : This often starts with the cyclization of appropriate precursors under controlled conditions, typically involving reagents like Lawesson's reagent and solvents such as acetonitrile.
Acetylation and benzylation: : Using acylating agents (like acetic anhydride) and benzyl bromide under basic conditions (often with bases like potassium carbonate) to introduce the acetyl and benzyl groups.
Esterification: : The final step involves esterification using methanol in the presence of acid catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods scale up the laboratory processes using large reactors for the multi-step synthesis. Optimized reaction conditions are employed to maximize yields and purity. The processes are carefully monitored using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically forming sulfoxides and sulfones.
Reduction: : Reductive reactions may yield partially saturated derivatives.
Substitution: : The aromatic systems in the molecule can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the substituent, conditions may vary but generally involve halogenating agents, organometallic reagents, etc.
Major Products
Oxidation: : Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Reduction: : Methyl 2-{[(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Substitution: : Substituted analogs with various functional groups replacing hydrogen atoms.
Scientific Research Applications
This compound has significant applications across various fields:
Chemistry
Analytical Chemistry: : Used as a standard in chromatographic techniques.
Material Science: : Employed in the synthesis of novel polymeric materials.
Biology
Biological Assays: : Acts as an inhibitor in various enzyme-catalyzed reactions.
Cell Biology: : Used in studying cell signaling pathways.
Medicine
Drug Development: : Potential candidate for antiviral and anticancer drugs.
Diagnostics: : Utilized in the development of diagnostic assays for various diseases.
Industry
Agriculture: : Explored as a component in the development of new pesticides.
Pharmaceutical Industry: : Used in the large-scale synthesis of active pharmaceutical ingredients.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily by inhibiting specific enzymes. It binds to the active site of the target enzyme, preventing substrate interaction and thus inhibiting its function.
Pathways Involved: : It can interfere with cellular pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and synthetic strategies. Below is a detailed comparison with compounds from the provided evidence:
Core Heterocyclic Systems
- Thieno[2,3-d]pyrimidine vs. Benzo[b][1,4]oxazin-3-one (): The compound in contains a pyrimidine fused to a benzoxazine ring, whereas the target compound features a thienopyrimidine core.
- Thiazolo[3,2-a]pyrimidine (): Compounds 11a and 11b in possess a thiazolo-pyrimidine core. The sulfur atom in thiazolo systems may increase metabolic stability compared to thienopyrimidines, but the fused thiophene in the target compound could offer superior π-stacking interactions in biological targets .
Substituent Effects
- Benzyl vs. Cyano/Methyl Furan Groups (): The 3-benzyl group in the target compound contributes to lipophilicity, whereas cyano and methyl furan substituents in ’s compounds (e.g., 11b) introduce polar and electron-withdrawing effects. The methyl benzoate moiety in the target compound may enhance solubility relative to the nitrile groups in 11b .
- Acetyl-Amino Linkage (Target) vs. Oxadiazole Linkers (): The acetyl-amino group in the target compound provides hydrogen-bonding capability, contrasting with the 1,2,4-oxadiazole linkers in , which are rigid and may limit conformational flexibility during receptor binding .
Biological Activity
Structure
The compound is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties. The presence of the methyl ester group and the benzyl substituent contributes to its lipophilicity and potential bioactivity.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. They may induce apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that a related thieno[2,3-d]pyrimidine derivative reduced tumor growth in xenograft models by up to 70% compared to controls .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- In Vitro Studies : Tests against various bacterial strains revealed that it possesses inhibitory effects comparable to standard antibiotics .
- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties:
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines .
- Potential Applications : This suggests potential therapeutic applications in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has favorable absorption and distribution characteristics. It shows moderate half-life and bioavailability, which are critical for therapeutic efficacy.
Toxicity Studies
Toxicological assessments have demonstrated that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. However, further studies are needed to fully evaluate long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
